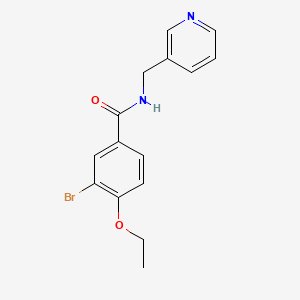![molecular formula C12H15NO6S2 B5703094 isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate, commonly known as IMPACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IMPACT is a thiol-reactive compound that has been shown to be useful in a variety of biochemical and physiological studies. In
科学研究应用
IMPACT has a wide range of scientific research applications. One of the primary uses of IMPACT is in the study of protein thiol modification. IMPACT is a thiol-reactive compound that can selectively modify cysteine residues in proteins. This property makes IMPACT a valuable tool for studying the function of specific cysteine residues in proteins.
作用机制
The mechanism of action of IMPACT involves the selective modification of cysteine residues in proteins. IMPACT reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can be used to study the function of specific cysteine residues in proteins.
Biochemical and Physiological Effects:
IMPACT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that IMPACT can inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that regulate the phosphorylation state of proteins. Inhibition of PTP activity by IMPACT can lead to the activation of signaling pathways that are important in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the advantages of using IMPACT in lab experiments is its selectivity for cysteine residues in proteins. This selectivity allows for the specific modification of cysteine residues in proteins, which can be used to study the function of these residues. However, one limitation of using IMPACT is its potential toxicity. IMPACT has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of IMPACT in scientific research. One area of interest is the development of IMPACT-based probes for the selective labeling of cysteine residues in proteins. These probes could be used for the identification and quantification of cysteine modifications in complex protein mixtures. Another area of interest is the use of IMPACT in the study of redox signaling pathways. IMPACT can selectively modify cysteine residues that are involved in redox signaling, which could provide insight into the regulation of these pathways.
Conclusion:
In conclusion, IMPACT is a thiol-reactive compound that has a wide range of scientific research applications. Its selectivity for cysteine residues in proteins makes it a valuable tool for studying the function of specific cysteine residues. While there are some limitations to its use, there are also several future directions for the development of IMPACT-based probes and the study of redox signaling pathways. Overall, IMPACT is a promising compound for the advancement of scientific research.
合成方法
IMPACT can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. In the second step, 4-methoxy-2-nitrophenol is reacted with thioacetic acid and isopropyl bromide to form IMPACT. The yield of the synthesis process is approximately 70%.
属性
IUPAC Name |
propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-20-11-5-4-9(21(3,17)18)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKTIZOQRTPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)


![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5703102.png)

